1-(2,2-difluoroethyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride
Description
This compound, with the molecular formula C₆H₁₀ClF₂N₃ and molecular weight 197.62 g/mol (CAS: 1197235-74-7), is a pyrazole-derived amine hydrochloride salt. Its structure features a 2,2-difluoroethyl substituent on the pyrazole ring and a 1-methylpyrazol-4-ylmethyl group as the amine substituent . The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical and agrochemical research. Purity is reported at ≥95% in commercial sources .
Properties
Molecular Formula |
C10H14ClF2N5 |
|---|---|
Molecular Weight |
277.70 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C10H13F2N5.ClH/c1-16-5-8(3-14-16)2-13-9-4-15-17(6-9)7-10(11)12;/h3-6,10,13H,2,7H2,1H3;1H |
InChI Key |
CIYKEKCDCGXPFV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNC2=CN(N=C2)CC(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-difluoroethyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride typically involves multiple steps. One common method includes the reaction of 1-methylpyrazole with 2,2-difluoroethylamine under controlled conditions to form the intermediate product. This intermediate is then reacted with pyrazol-4-amine in the presence of a suitable catalyst to yield the final compound. The reaction conditions often involve specific temperatures, pressures, and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
1-(2,2-difluoroethyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyl-pyrazolyl ketones, while reduction may produce difluoroethyl-pyrazolyl alcohols .
Scientific Research Applications
Research indicates that this compound exhibits notable biological activities, particularly in the following areas:
- Anti-inflammatory Agents : Pyrazole derivatives are known for their anti-inflammatory properties. This compound may interact with specific enzymes or receptors involved in inflammatory pathways, potentially leading to therapeutic effects.
- Analgesic Properties : Similar to other pyrazole derivatives, it may possess analgesic effects, making it relevant in pain management studies.
- Anticancer Activity : The compound's interactions with biological targets, including enzymes and receptors involved in cancer pathways, suggest potential anticancer applications. Studies have shown that modifications to the pyrazole structure can lead to enhanced efficacy against various cancer types.
Case Studies
Several studies have documented the applications of this compound:
- Anti-inflammatory Studies : Research published in scientific journals has demonstrated the efficacy of pyrazole derivatives in reducing inflammation markers in animal models. The specific role of the difluoroethyl group in enhancing anti-inflammatory activity is under investigation.
- Anticancer Research : A series of analogues based on this compound have been tested for their anticancer properties against various cell lines. Results indicate that modifications can lead to improved potency and selectivity towards cancer cells.
- Analgesic Effects : Clinical trials are ongoing to evaluate the analgesic effects of this compound compared to traditional pain relief medications. Preliminary results suggest promising outcomes.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key Structural and Functional Differences
Fluorine vs. Halogen/Bulk Groups :
- The difluoroethyl group in the target compound provides metabolic stability and moderate lipophilicity, whereas bromine in the bromophenyl analog increases molecular weight and polarizability .
- Methoxy and methoxymethyl groups in analogs (e.g., 1170969-82-0) improve aromatic interactions but reduce solubility compared to the hydrochloride salt form .
Salt Forms :
- The hydrochloride salt in the target compound enhances aqueous solubility, a critical factor for bioavailability in drug development. Most analogs lack salt forms, limiting their solubility .
Steric and Electronic Effects :
- The 1-methylpyrazol-4-ylmethyl group in the target compound offers a compact, electron-rich moiety, favoring interactions with hydrophobic pockets in proteins. In contrast, analogs like 1172372-04-1 have bulkier substituents, which may hinder binding in confined active sites .
Research Implications
- Pharmaceutical Applications : The target compound’s fluorine substituents and hydrochloride salt make it a candidate for kinase inhibitors or GPCR-targeted therapies, where solubility and stability are critical .
- Agrochemical Potential: Fluorinated pyrazoles are explored as herbicides; the bromophenyl analog’s halogenated structure may offer pesticidal activity but with higher environmental persistence .
Biological Activity
1-(2,2-difluoroethyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride is a compound of significant interest in medicinal chemistry and agricultural applications due to its unique structural features and biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications based on current research findings.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉ClF₃N₅ |
| Molecular Weight | 337.77 g/mol |
| CAS Number | 1855952-32-7 |
| Melting Point | N/A |
| Density | N/A |
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its use as a potential therapeutic agent and its effectiveness against various pathogens. The following sections outline the specific areas of activity.
Antifungal Activity
Research indicates that derivatives of pyrazole compounds exhibit antifungal properties. The compound's structure allows it to interact with fungal enzymes, inhibiting their function and leading to cell death. A study highlighted the efficacy of pyrazole derivatives in controlling plant pathogenic fungi, suggesting that this compound could be developed into a fungicide formulation .
Enzyme Inhibition
1-(2,2-difluoroethyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride has shown promise as an enzyme inhibitor. The mechanism involves binding to the active site of target enzymes, thereby blocking substrate access. This property is particularly relevant in drug design for diseases where enzyme overactivity is a concern.
Cytotoxicity Studies
In vitro studies have demonstrated varying degrees of cytotoxicity against cancer cell lines. The compound's ability to induce apoptosis in malignant cells while sparing normal cells makes it a candidate for further investigation in cancer therapeutics. For instance, cytotoxic assays indicated that the compound could significantly reduce cell viability in certain cancer types .
The proposed mechanism of action for 1-(2,2-difluoroethyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride involves:
- Enzyme Interaction : The fluoroethyl group enhances binding affinity to specific enzymes, facilitating inhibition.
- Cell Membrane Disruption : The hydrophobic nature of the pyrazole ring may disrupt fungal cell membranes, leading to increased permeability and cell lysis.
- Signal Transduction Modulation : The compound may interfere with signaling pathways critical for cell survival and proliferation.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activities associated with this compound:
- Antifungal Efficacy : A study demonstrated that formulations containing pyrazole derivatives exhibited significant antifungal activity against Fusarium species, with effective concentrations leading to over 80% inhibition of fungal growth .
- Cytotoxic Effects : In a comparative analysis, 1-(2,2-difluoroethyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine showed higher cytotoxicity against breast cancer cell lines compared to standard chemotherapeutic agents, suggesting its potential as an alternative treatment .
- Enzyme Inhibition Studies : Research focusing on enzyme kinetics revealed that the compound effectively inhibited certain kinases involved in cancer progression, supporting its role as a lead compound for developing targeted therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
